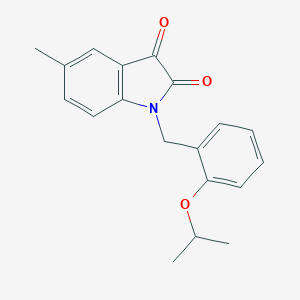

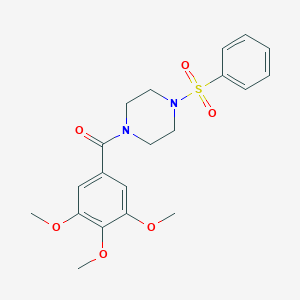

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the family of indole-2,3-dione derivatives. It is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. Ro 31-8220 has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer biology, neurobiology, and immunology.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research has delved into the synthesis of heterocyclic compounds, highlighting the nucleophilic substitution of methoxy groups leading to the formation of various N-alkyl or N-aryl derivatives. Such synthetic pathways are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. The creation of 4,11-diamino-1H-naphtho-[2,3-f]indole-5,10-dione via dealkylation processes showcases the versatility of these methodologies in generating complex heterocyclic frameworks (Shchekotikhin et al., 2006).

Photochromic and Fluorescent Properties

The study of photochromic properties in solution for certain derivatives, including the synthesis of new hetarylethenes that exhibit fluorescence and thermal stability, offers insights into the development of materials for optoelectronic applications. The exploration of molecular and crystal structures further supports these compounds' potential in creating responsive materials with desirable photo-induced changes (Makarova et al., 2011).

Structural and Biocidal Analysis

Investigations into the crystal structure of specific derivatives have revealed weak intermolecular interactions contributing to the formation of three-dimensional frameworks. Such studies are essential for understanding the molecular basis of the biocidal effects of these compounds, offering a foundation for developing new antimicrobial agents (Wu et al., 2011).

Propiedades

IUPAC Name |

1-[(3-methoxy-4-propoxyphenyl)methyl]-7-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-4-10-25-16-9-8-14(11-17(16)24-3)12-21-18-13(2)6-5-7-15(18)19(22)20(21)23/h5-9,11H,4,10,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVFNZUXMKBFBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)CN2C3=C(C=CC=C3C(=O)C2=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-methoxy-4-propoxybenzyl)-7-methyl-1H-indole-2,3-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

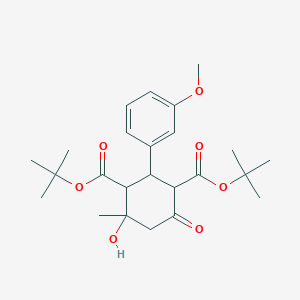

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

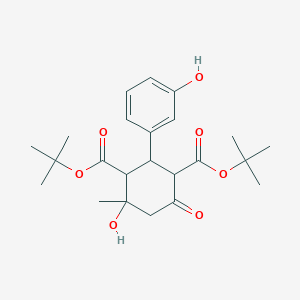

![Dimethyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B367119.png)

![(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B367122.png)

![{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367123.png)

![{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B367128.png)

![4-[2-(9-Methyl-6-indolo[3,2-b]quinoxalinyl)ethyl]morpholine](/img/structure/B367131.png)

![4-(2-(9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)ethyl)morpholine](/img/structure/B367135.png)